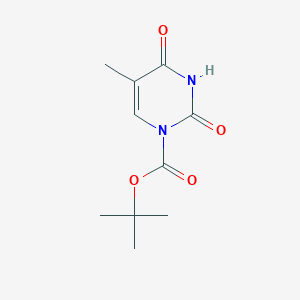![molecular formula C19H20N2O6S B1643528 4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B1643528.png)
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE can be synthesized through the esterification of Z-Methionine with p-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with or without the presence of a base or acid to catalyze the reaction.
Substitution: Requires nucleophiles such as amines or thiols and is often carried out in organic solvents.
Major Products Formed
Hydrolysis: Z-Methionine and p-nitrophenol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Assays: Acts as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Drug Development: Utilized in the development of peptide-based drugs and as a model compound in drug discovery.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with enzymes and other biomolecules. The ester bond in this compound can be cleaved by esterases, releasing Z-Methionine and p-nitrophenol. This reaction is often used to study enzyme kinetics and to develop enzyme inhibitors . The molecular targets and pathways involved include various esterases and proteases that recognize and cleave the ester bond .
Comparación Con Compuestos Similares
Similar Compounds
Oxalyl-(Met-ONp)2: A bifunctional reagent used for cross-linking proteins.
Malonyl-(Met-ONp)2: Another bifunctional reagent with similar applications.
Uniqueness
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is unique due to its specific ester bond, which makes it a valuable tool in peptide synthesis and biochemical assays. Its ability to undergo hydrolysis and substitution reactions also adds to its versatility in various applications .
Propiedades
Fórmula molecular |
C19H20N2O6S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H20N2O6S/c1-28-12-11-17(20-19(23)26-13-14-5-3-2-4-6-14)18(22)27-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 |
Clave InChI |
INLBPBMQYUPRPY-KRWDZBQOSA-N |
SMILES |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES isomérico |
CSCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Secuencia |
M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



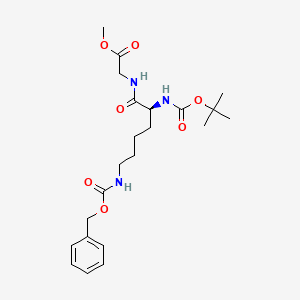
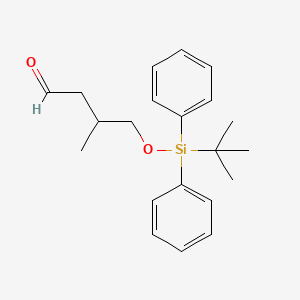
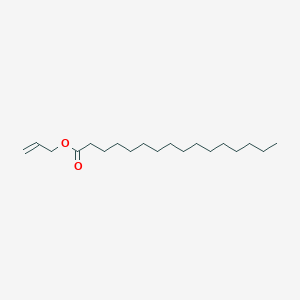
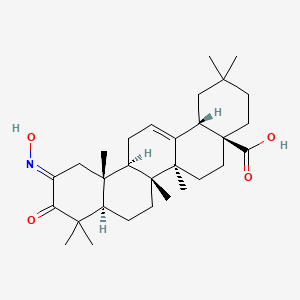
![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)
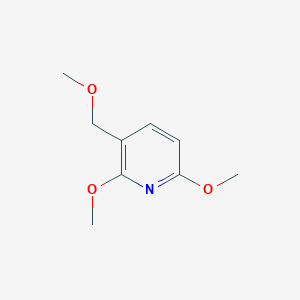
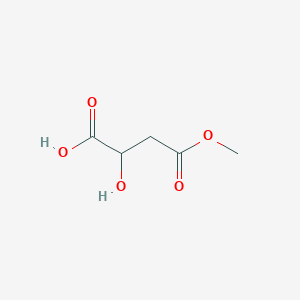
![[(3-Methyl-3-azetidinyl)methyl]trifluoroacetamide](/img/structure/B1643486.png)
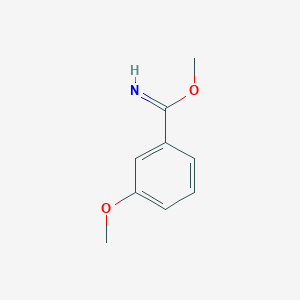
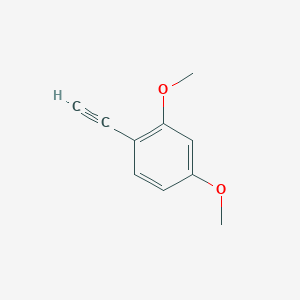

![Methyl 2-[(E)-ethylideneamino]pyrazole-3-carboxylate](/img/structure/B1643506.png)
